molecular formula C17H17F3N4O B2521449 N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034604-60-7

N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2521449
CAS No.: 2034604-60-7
M. Wt: 350.345
InChI Key: PJBZRUXVHSVAGC-UHFFFAOYSA-N
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Description

N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, emphasizing their potential biological activities. For instance, Hassan et al. (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, research on the development of new 3-amino-4-fluoropyrazoles has been conducted to highlight their utility as building blocks in medicinal chemistry due to the interest in fluorinated compounds with additional functional groups that allow further functionalization (Surmont et al., 2011).

Biological Activities

Several studies have focused on the synthesis of pyrazole derivatives and their potential biological activities. For example, Hafez et al. (2015) synthesized pyranopyrimidine and pyrazolopyranotriazine derivatives, evaluating their antimicrobial activity against various pathogens, indicating significant antibacterial and antifungal effects for certain compounds (Hafez, Alshammari, & El-Gazzar, 2015). Moreover, Shah et al. (2018) described the synthesis of novel amino pyrazole derivatives, assessing their antimicrobial and antifungal activity, with several compounds showing promising results (Shah, Patel, & Karia, 2018).

Antiviral Activities

Research by Hebishy et al. (2020) introduced a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which were tested in vitro for their anti-influenza A virus activity, showing significant antiviral activities against the H5N1 subtype (Hebishy, Salama, & Elgemeie, 2020).

Antifungal and Antibacterial Agents

The synthesis of chalcones, pyrazolines, and pyrimidines as antibacterial agents has been explored, with compounds screened for their antibacterial activity against various strains (Solankee & Patel, 2004). Gouda et al. (2010) synthesized thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, evaluating their antimicrobial activities, with some compounds exhibiting promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)11-3-1-4-12(9-11)21-16(25)23-7-8-24-15(10-23)13-5-2-6-14(13)22-24/h1,3-4,9H,2,5-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBZRUXVHSVAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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